2-(6-Bromo-pyridin-2-yloxy)-quinoxaline
Description
Chemical Identity and Nomenclature
The compound this compound represents a sophisticated heterocyclic molecule with the Chemical Abstracts Service registry number 1065484-83-4. The systematic nomenclature reflects the compound's complex molecular architecture, which consists of a quinoxaline ring system linked through an ether oxygen to a brominated pyridine moiety. The molecular formula C13H8BrN3O indicates the presence of thirteen carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 302.13 grams per mole.
The structural characterization of this compound reveals several important molecular descriptors that define its chemical identity. The Simplified Molecular Input Line Entry System notation provides a standardized representation: BrC1=CC=CC(=N1)OC1=CN=C2C=CC=CC2=N1. The International Chemical Identifier key JCOMMMPDWJVTJO-UHFFFAOYSA-N serves as a unique digital fingerprint for this molecule in chemical databases. These standardized identifiers ensure precise communication and cataloging within the scientific community.
The compound exhibits specific physical and chemical properties that distinguish it from other quinoxaline derivatives. The density is calculated to be 1.590 grams per cubic centimeter, while the exact molecular mass equals 300.98507 daltons. The topological polar surface area measures 47.9 square angstroms, and the compound contains zero hydrogen bond donors but four hydrogen bond acceptors. The calculated partition coefficient value of 4.2 indicates moderate lipophilicity, suggesting potential for membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C13H8BrN3O |
| Molecular Weight | 302.13 g/mol |
| Chemical Abstracts Service Number | 1065484-83-4 |
| Density | 1.590 g/cm³ |
| Topological Polar Surface Area | 47.9 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 2 |
Historical Context in Heterocyclic Chemistry
The development of quinoxaline derivatives such as this compound must be understood within the broader historical context of heterocyclic chemistry advancement. Quinoxaline itself, also known as benzopyrazine, represents a fundamental heterocyclic compound containing a ring complex composed of fused benzene and pyrazine rings. The parent quinoxaline structure was first described in the late nineteenth century, establishing the foundation for subsequent derivative development.
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)oxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-6-3-7-12(17-11)18-13-8-15-9-4-1-2-5-10(9)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOMMMPDWJVTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=NC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671816 | |
| Record name | 2-[(6-Bromopyridin-2-yl)oxy]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-83-4 | |
| Record name | 2-[(6-Bromo-2-pyridinyl)oxy]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Bromopyridin-2-yl)oxy]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(6-Bromo-pyridin-2-yloxy)-quinoxaline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a quinoxaline core substituted with a bromo-pyridine moiety. This unique arrangement contributes to its biological properties.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Activity :
- Studies have shown that quinoxaline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
- The National Cancer Institute (NCI) evaluated related quinoxaline derivatives, revealing promising anticancer properties with varying degrees of potency across different cell lines .
- Antimicrobial Properties :
- Neuroprotective Effects :
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Quinoxaline | Basic structure without substitutions | Antimicrobial, anticancer |
| 6-Bromo-quinoxaline | Bromo substitution enhances potency | Increased anticancer activity |
| 2-(Bromo-pyridin-4-yloxy)-quinoxaline | Different pyridine substitution | Antimicrobial and anticancer |
Case Studies
-
Anticancer Efficacy :
A study conducted by the NCI assessed various quinoxaline derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant inhibition rates against multiple cancer cell lines, with some achieving GI50 values below 10 µM . -
Antimicrobial Activity :
Research published in antimicrobial journals highlighted the effectiveness of quinoxaline derivatives against resistant bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of this compound
Key Comparative Insights
Antiproliferative Activity
- Compound 3b (coumarin-methoxy substitution) demonstrated superior potency against MCF-7 breast cancer cells (IC₅₀ = 1.85 µM) compared to staurosporine (IC₅₀ = 6.77 µM). The methoxy group on the coumarin moiety enhanced activity, while bromination of the coumarin ring (e.g., compound 5, IC₅₀ = 55.0 µM) drastically reduced efficacy, highlighting the sensitivity of substituent positioning .
- In contrast, compound 4 (bromo-chloro-amino substitution) exhibited dual anticancer and antimicrobial effects, suggesting that halogenation at specific positions (e.g., 6-bromo) combined with aromatic amines enhances broad-spectrum activity .
Antimicrobial and Antiparasitic Activity
- Compound 33, with a thiazolino-pyrazolinyl hybrid structure, showed potent antiamoebic activity (IC₅₀ = 0.17 µM), emphasizing the role of fused heterocyclic systems in targeting parasitic enzymes .
Structural-Activity Relationship (SAR) Trends
- Halogenation: Bromine at the 6-position (as in this compound) may improve lipophilicity and target binding, but its efficacy depends on the accompanying substituents (e.g., chloro groups in compound 4 enhanced antimicrobial activity) .
- Electron-Donating Groups : Methoxy and coumarin moieties (e.g., compound 3b) enhance anticancer activity by facilitating hydrogen bonding and π-π interactions with cellular targets .
- Hybrid Structures : Fusion with thiazole, coumarin, or pyrazoline rings broadens biological activity spectra, as seen in compounds 33 and 3a .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(6-Bromo-pyridin-2-yloxy)-quinoxaline typically involves three major stages:
- Formation of the quinoxaline core
- Introduction of the bromine substituent on the pyridine ring
- Coupling of the quinoxaline and bromopyridine moieties via an ether linkage
Preparation of Quinoxaline Core
The quinoxaline nucleus is commonly synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds such as glyoxal or ethyl pyruvate. This reaction proceeds under reflux conditions in solvents like n-butanol or ethanol to yield 2-substituted quinoxalines.
For example, o-phenylenediamine reacts with ethyl pyruvate in n-butanol to produce 2-hydroxy-3-methylquinoxaline as an intermediate.
Subsequent halogenation or functional group modifications on the quinoxaline core can be performed using reagents such as phosphorus oxychloride (POCl3) to yield chloro-substituted quinoxalines, which are reactive intermediates for further coupling.
Preparation of 6-Bromo-pyridin-2-ol Derivative
The brominated pyridine moiety, specifically 6-bromo-pyridin-2-ol, is prepared through selective bromination of pyridin-2-ol or its derivatives. Bromination can be achieved using phosphorus tribromide (PBr3) or other brominating agents under controlled temperature conditions.
- For instance, 3-methoxyquinoxalin-5-ol was brominated using PBr3 at 0°C to yield an 8-bromoquinoxaline derivative, demonstrating the feasibility of selective bromination on heterocyclic systems.
Formation of the Ether Linkage (Aryloxy-quinoxaline)
The critical step in synthesizing this compound is the formation of the ether bond between the quinoxaline and bromopyridine rings. This is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Nucleophilic aromatic substitution (SNAr): The chloro-substituted quinoxaline intermediate reacts with 6-bromo-pyridin-2-ol under reflux in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to form the ether linkage.
Palladium-catalyzed coupling (Buchwald-Hartwig type): Alternatively, palladium-assisted coupling of the brominated pyridine with a hydroxyquinoxaline derivative can be employed to afford the desired ether product in good yields.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Quinoxaline core synthesis | o-Phenylenediamine + ethyl pyruvate, reflux in n-butanol | 70-85 | Formation of 2-hydroxy-3-methylquinoxaline |
| Halogenation (bromination) | PBr3, 0°C to RT, 5 h | 75-80 | Selective bromination on pyridine/quinoxaline ring |
| Ether bond formation (SNAr) | 2-chloroquinoxaline + 6-bromo-pyridin-2-ol, K2CO3, DMF, reflux 7 h | 80-85 | Nucleophilic aromatic substitution |
| Palladium-catalyzed coupling | Pd catalyst, base, 1,4-dioxane, 100°C, 7 h | 80-90 | Alternative method, good overall yield |
Detailed Literature Findings
A study on quinoxaline derivatives describes the synthesis of 2-(p-formylphenoxy)-3-methylquinoxaline intermediates by refluxing chloroquinoxaline with hydroxy aromatic compounds in acetonitrile for 30 hours, indicating prolonged reaction times for ether formation.
Palladium-assisted coupling reactions have been successfully used to couple brominated aromatic compounds with amine or hydroxyl-substituted heterocycles, providing a versatile and efficient route to complex quinoxaline derivatives.
The use of bases such as potassium carbonate and polar aprotic solvents like DMF or 1,4-dioxane is critical to facilitate the nucleophilic substitution and maintain high yields.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Quinoxaline core formation | Condensation | o-Phenylenediamine + diketone | Reflux in n-butanol | High yield, straightforward | Requires pure starting materials |
| Bromination of pyridine ring | Electrophilic aromatic substitution | PBr3 or brominating agent | 0°C to RT, several hours | Selective bromination | Sensitive to reaction conditions |
| Ether bond formation | SNAr | Chloroquinoxaline + 6-bromo-pyridin-2-ol + K2CO3 | Reflux in DMF or acetonitrile | Economical, simple setup | Long reaction times |
| Ether bond formation | Pd-catalyzed coupling | Pd catalyst, base, 1,4-dioxane | 100°C, several hours | High yield, versatile | Requires expensive catalyst |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-substituted quinoxaline derivatives like 2-(6-Bromo-pyridin-2-yloxy)-quinoxaline?
- Methodological Answer : A common approach involves bromination of precursors (e.g., 5-bromo-2-hydroxyacetophenone) in glacial acetic acid at 60°C, followed by condensation with o-phenylenediamine in ethanol under reflux. Sodium acetate is often used as a catalyst. For example, intermediates like 2-(5-bromo-2-hydroxyphenyl)-3,4-dihydroquinoxaline are synthesized with yields of ~56–61% . Subsequent functionalization (e.g., acetylation or halogenation) can introduce bromine or other groups.
Q. How are quinoxaline derivatives structurally characterized?
- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR) is critical for identifying isomerism and substituent positions. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using software like SHELX) resolves crystal packing and hydrogen-bonding interactions. For instance, ¹H-NMR of 7-bromo-2-(2-methylimidazo[1,2-b]pyridazin-3-yl)quinoxaline revealed distinct proton environments at δ 9.89 (d, J=6 Hz) and δ 8.72 (d, J=4.4 Hz) .
Advanced Research Questions
Q. How does substitution at the quinoxaline scaffold influence antiproliferative activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that substituents like the 8-methoxy-coumarin-3-yl group enhance cytotoxicity. For example, compound 3b (2-(8-methoxy-coumarin-3-yl)-quinoxaline) exhibited an IC₅₀ of 1.85 µM against MCF-7 cells, while bromination at the coumarin moiety reduced activity (IC₅₀ = 55.0 µM) . Computational docking (e.g., molecular dynamics simulations) can predict binding affinities to targets like topoisomerase II .
Q. What computational strategies are used to optimize quinoxaline-based inhibitors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify key interactions with targets like TGF-βRI. For instance, SB 525334 (a quinoxaline derivative) inhibits TGF-βRI with an IC₅₀ of 14.3 nM, validated by smad2/3 nuclear localization assays . Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement .
Q. How can researchers resolve contradictions in biological activity data for quinoxaline derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Orthogonal validation methods include:
- Re-synthesizing compounds and verifying purity via HPLC.
- Testing across multiple cell lines (e.g., MCF-7 vs. MCF-10A for selectivity) .
- Cross-referencing computational predictions with experimental IC₅₀ values .
Q. What challenges arise in crystallizing quinoxaline derivatives, and how are they addressed?
- Methodological Answer : Quinoxalines often form π-π stacking interactions, complicating crystal growth. Strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
